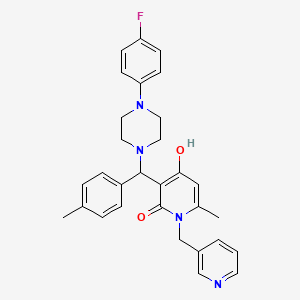

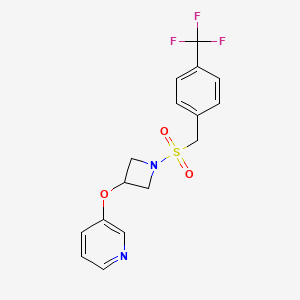

![molecular formula C29H25FN2OS B2697937 3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223848-28-9](/img/structure/B2697937.png)

3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

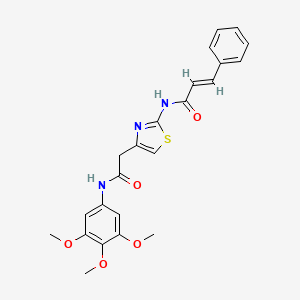

“3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide” is a chemical compound with the molecular formula C29H25FN2OS. It is a derivative of thieno[3,2-c]quinoline .

Synthesis Analysis

The synthesis of thieno[3,2-c]quinoline derivatives often involves cyclization reactions of substituted thiophenes . The most reported reactions are Bischler-Napieralski, Suzuki−Miyaura−Schlüter, Pictet-Spengler, Stille coupling, and Friedlander and Beckmann rearrangement reaction .Molecular Structure Analysis

The molecular structure of “3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide” consists of a thieno[3,2-c]quinoline core, which is a bicyclic system containing a thiophene and a quinoline ring . The compound also contains ethylphenyl, phenylpropyl, and carboxamide functional groups.Chemical Reactions Analysis

The chemical reactions associated with thieno[3,2-c]quinoline derivatives are diverse. The most reported reactions are Bischler-Napieralski, Suzuki−Miyaura−Schlüter, Pictet-Spengler, Stille coupling, and Friedlander and Beckmann rearrangement reaction .Applications De Recherche Scientifique

Radioligand Development for PET Imaging

Quinoline-2-carboxamide derivatives have been explored as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds, including variations labeled with carbon-11, show high specific binding to PBR in various organs, suggesting their utility in PET imaging for diagnostic purposes (Matarrese et al., 2001).

Molecular Labeling and Receptor Antagonists

Functionalization through lithiation of quinoline-carboxamide compounds has been applied to the labeling of NK-3 receptor antagonists with carbon-11. This methodology supports the synthesis of radioactively labeled compounds for in vivo study of specific receptors by PET, highlighting its application in drug development and neuroscientific research (Bennacef et al., 2007).

Fluorophores for Biochemical Studies

Quinoline derivatives are known as efficient fluorophores widely used in biochemistry and medicine for studying various biological systems. Their ability to act as DNA fluorophores makes them valuable in the search for new, more sensitive, and selective compounds for biological imaging and diagnostics (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, such as thieno[3,2-c]quinoline derivatives, has been explored for their potential in creating new materials with unique optical properties. These compounds are of interest in the development of organic electronics and photonics, demonstrating the chemical versatility and application breadth of quinoline derivatives (Mekheimer et al., 2005).

Propriétés

IUPAC Name |

3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25FN2OS/c1-2-19-10-12-21(13-11-19)26-24-18-32-25-15-14-22(30)17-23(25)27(24)34-28(26)29(33)31-16-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-15,17-18H,2,6,9,16H2,1H3,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTNMNUETYPSLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2697857.png)

![8-(3-Chloro-1H-indole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2697859.png)

![4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2697863.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2697870.png)